molecular formula C8H5ClN2O5 B1360868 2-(2-chloro-4,6-dinitrophenyl)acetaldehyde CAS No. 1000341-06-9

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde

Cat. No.: B1360868
CAS No.: 1000341-06-9
M. Wt: 244.59 g/mol
InChI Key: VHPGCUJAFYIBJP-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H5ClN2O5 It is characterized by the presence of a chloro group, two nitro groups, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dinitrophenyl)acetaldehyde typically involves the nitration of 2-chlorobenzaldehyde followed by the introduction of the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The reaction is usually carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (2-Chloro-4,6-dinitrophenyl)acetic acid.

    Reduction: Formation of (2-Chloro-4,6-diaminophenyl)acetaldehyde.

    Substitution: Formation of various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dinitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenylacetaldehyde
  • 2,4-Dinitrophenylacetaldehyde
  • 2-Chloro-6-nitrophenylacetaldehyde

Uniqueness

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research purposes.

Properties

IUPAC Name

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGCUJAFYIBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646927
Record name (2-Chloro-4,6-dinitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-06-9
Record name (2-Chloro-4,6-dinitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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